Tetrabutylammoniummethoxide

Catalog No.
S1910866
CAS No.
34851-41-7
M.F
C17H39NO
M. Wt
273.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammoniummethoxide

CAS Number

34851-41-7

Product Name

Tetrabutylammoniummethoxide

IUPAC Name

methanolate;tetrabutylazanium

Molecular Formula

C17H39NO

Molecular Weight

273.5 g/mol

InChI

InChI=1S/C16H36N.CH3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H3/q+1;-1

InChI Key

HPVRLMGCBINLBH-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C[O-]

The exact mass of the compound Tetrabutylammoniummethoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium methoxide (CAS 34851-41-7), commonly supplied as a 20% weight solution in methanol, is a specialized quaternary ammonium alkoxide procured as an organic-soluble strong base and nucleophile . Unlike traditional alkali metal methoxides, the bulky, lipophilic tetrabutylammonium cation physically separates the ion pair, generating a highly reactive 'naked' methoxide anion [1]. For procurement professionals and process chemists, this compound is prioritized when manufacturing workflows require strictly homogeneous base catalysis in aprotic solvents, alkali-metal-free reaction environments, or rapid low-temperature kinetics that standard inorganic bases cannot achieve.

Attempting to substitute tetrabutylammonium methoxide with generic, lower-cost alternatives like sodium methoxide (NaOMe) or potassium methoxide (KOMe) routinely fails in non-polar or aprotic environments due to severe solubility limitations, resulting in heterogeneous slurries, stalled reaction kinetics, and reactor fouling [1]. Furthermore, in the synthesis of electronic-grade polymers or advanced ceramics, alkali metal methoxides introduce detrimental sodium or potassium ions that degrade dielectric and thermal properties [2]. Conversely, substituting with tetrabutylammonium hydroxide (TBAOH) to maintain organic solubility introduces nucleophilic water and hydroxide ions, which aggressively trigger unwanted hydrolytic side reactions, destroying sensitive ester or amide linkages in complex molecular targets.

Aprotic Solvent Solubility and Homogeneous Reactivity

In base-catalyzed olefinations and nucleophilic additions within aprotic solvents (e.g., THF), the choice of alkoxide cation dictates reaction phase and success. Studies demonstrate that solid sodium methoxide and potassium tert-butoxide fail to react due to near-zero solubility in THF. In direct contrast, methanolic tetrabutylammonium methoxide provides complete solubility, driving the reaction to full conversion within minutes at room temperature [1].

Evidence DimensionReaction conversion in THF (aprotic solvent)
Target Compound DataFull conversion in <10 minutes, homogeneous solution
Comparator Or BaselineSodium methoxide (No reaction, insoluble solid suspension)
Quantified Difference>95% yield difference due to phase homogeneity
ConditionsNucleophilic addition to phosphaalkenes in THF at room temperature

Buyers scaling up aprotic solvent reactions must procure this compound to maintain single-phase kinetics and avoid heterogeneous mixing bottlenecks.

Alkali-Metal-Free Polymerization for Electronic Precursors

For the synthesis of organic silazane polymers used in advanced ceramics, the presence of alkali metals compromises the final material's structural and electrical integrity. Tetrabutylammonium methoxide is explicitly selected as the polymerization catalyst because it provides robust deprotonation without introducing any alkali metals, yielding high-purity, alkali-free ceramic precursors [1].

Evidence DimensionAlkali metal contamination in final polymer
Target Compound Data0 ppm Na+/K+ introduced
Comparator Or BaselineSodium methoxide / Potassium methoxide (Stoichiometric Na+/K+ residue)
Quantified DifferenceComplete elimination of alkali metal introduction
ConditionsBasic catalyzed polymerization of organochlorosilane ammonolysis products

Essential for semiconductor, aerospace, and advanced ceramic material procurement where trace alkali metals degrade thermal and dielectric performance.

Low-Temperature Dechlorination and Depolymerization Kinetics

The 'naked' methoxide anion generated by the bulky tetrabutylammonium counterion exhibits exceptionally high nucleophilicity compared to tightly paired alkali methoxides. In the chemical recycling and dechlorination of poly(vinyl chloride) (PVC) in DMF, tetrabutylammonium methoxide reacts near-immediately at room temperature, achieving rapid, high-yield dechlorination without the need for aggressive thermal heating[1].

Evidence DimensionDechlorination reaction kinetics
Target Compound DataNear-immediate reaction onset at room temperature
Comparator Or BaselineSodium methoxide (Requires extended heating / elevated temperatures for comparable kinetics)
Quantified DifferenceReduction of reaction temperature from >100°C to ambient (approx. 20-25°C)
ConditionsBase-mediated dechlorination of PVC in dimethylformamide (DMF)

Enables procurement of a catalyst that reduces energy consumption and prevents thermal degradation of sensitive substrates during processing.

Base Optimization for Continuous-Flow Catalysis

In continuous-flow reactor systems, insoluble inorganic bases cause catastrophic line clogging and mass-transfer bottlenecks. Tetrabutylammonium methoxide has been identified as the optimum base for continuous-flow Suzuki-Miyaura cross-couplings, particularly in supercritical CO2 and organic solvent systems, because its high solubility prevents precipitation and maximizes catalyst pore accessibility [1].

Evidence DimensionReactor operability and mass transfer
Target Compound DataMaintains homogeneous flow, optimal base
Comparator Or BaselineInorganic bases (Insoluble, cause column blockage)
Quantified DifferenceEnables uninterrupted continuous-flow processing vs. immediate reactor failure
ConditionsContinuous-flow Suzuki-Miyaura cross-coupling in scCO2/methanol

Critical for process engineers designing continuous-flow manufacturing lines where reagent precipitation leads to costly downtime.

Homogeneous Continuous-Flow Catalysis

Ideal for flow chemistry setups (e.g., cross-couplings) where inorganic bases cause clogging. Tetrabutylammonium methoxide ensures single-phase operation and maximizes contact with stationary-phase catalysts[1].

Electronics-Grade Polymer and Ceramic Synthesis

The mandatory choice for polymerizing silazanes, siloxanes, or other advanced materials where trace sodium or potassium from traditional bases would cause dielectric breakdown or material failure[2].

Mild-Condition Polymer Modification and Recycling

Procured for the rapid, low-temperature dechlorination or transesterification of waste plastics (like PVC or PET), lowering energy costs and preventing thermal degradation of the polymer backbone [3].

Aprotic Solvent API Synthesis

Selected for complex pharmaceutical syntheses requiring a strong base in solvents like THF or Toluene, where sodium methoxide is insoluble and TBAOH would cause unwanted hydrolysis of sensitive functional groups [4].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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